3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde
CAS No.: 153659-43-9
Cat. No.: VC21264555
Molecular Formula: C11H12FNO
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153659-43-9 |
|---|---|
| Molecular Formula | C11H12FNO |
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | 3-fluoro-4-pyrrolidin-1-ylbenzaldehyde |
| Standard InChI | InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
| Standard InChI Key | DAPLSJXIJFYSAC-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=O)F |
| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=O)F |
Introduction
Chemical Properties and Structure
3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde, with the CAS number 153659-43-9, is an aromatic aldehyde characterized by a specific substitution pattern. The molecular formula of this compound is C11H12FNO, with a calculated molecular weight of 193.22 g/mol . The structure features a benzene ring with three key substituents: an aldehyde group (-CHO), a fluorine atom at position 3, and a pyrrolidine ring attached at position 4. This arrangement creates a molecule with distinctive chemical properties and reactivity.
The compound's structure represents an interesting balance between electron-withdrawing and electron-donating groups. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, while the pyrrolidine nitrogen donates electrons into the system. This electronic interplay significantly influences the compound's chemical behavior, particularly the reactivity of the aldehyde group.
Structural Features
The key structural elements of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde include:
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A benzene core with three substituents
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An aldehyde group that provides reactivity for various transformations
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A fluorine atom at the meta position relative to the aldehyde
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A pyrrolidine ring connected directly to the benzene ring at the para position relative to the aldehyde
These structural features combine to create a compound with significant potential for chemical modifications and biological interactions. The presence of the aldehyde group allows for numerous transformations including reductions, oxidations, and condensation reactions.
Physical and Chemical Properties
The physical and chemical properties of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H12FNO |
| Molecular Weight | 193.22 g/mol |
| Physical Appearance | Solid (inferred) |
| CAS Number | 153659-43-9 |
| Purity (Commercial) | Generally available at 95% |
| Boiling Point | Not determined in literature |
| Melting Point | Not determined in literature |
| Solubility | Likely soluble in organic solvents like DMSO, methanol, and dichloromethane |
The presence of the aldehyde functionality makes this compound susceptible to nucleophilic addition reactions, while the fluorine substituent enhances the compound's metabolic stability and can improve binding interactions with biological targets .
Applications in Research and Industry
3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde finds applications primarily as a chemical building block in organic synthesis and drug discovery processes.
Synthetic Intermediate
The compound serves as a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its aldehyde group. Common transformations include:
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Reductions to produce the corresponding alcohol
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Oxidations to yield carboxylic acids
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Condensation reactions with amines to form imines
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Wittig and related reactions to create carbon-carbon double bonds
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Aldol and related condensations
These transformations allow for the integration of the 3-fluoro-4-(pyrrolidin-1-yl)benzene scaffold into larger molecular structures with potential applications in medicinal chemistry.
Pharmaceutical Research
In pharmaceutical research, compounds containing fluorinated aromatic rings with nitrogen-containing substituents are of interest for drug development. The specific arrangement of functional groups in 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde could provide a useful scaffold for the development of bioactive compounds targeting various therapeutic areas.
Comparison with Structurally Related Compounds
3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde belongs to a family of fluorinated benzaldehydes with nitrogen-containing substituents. Comparing it with structurally related compounds provides insights into structure-activity relationships and potential applications.
Structural Analogs
Several related compounds appear in the chemical literature, including:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|---|
| 3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 1362295-96-2 | C11H12FNO | 193.22 | Pyrrolidine at position 2 instead of 4 |
| 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | 1197193-31-9 | C11H12FNO | 193.22 | Fluorine and pyrrolidine positions swapped |
| 5-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | 1692606-40-8 | C11H12FNO | 193.22 | Different substitution pattern |
| 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde | 1443353-89-6 | C12H14FNO | 207.24 | Additional methyl group between ring and pyrrolidine |
Each of these compounds maintains the core elements of a fluorinated benzaldehyde with a pyrrolidine substituent, but the position of these groups significantly affects their chemical properties and potential biological activities .
Structure-Activity Relationships
The position of substituents on the benzene ring can dramatically impact a compound's biological activity. In general:
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The position of the fluorine atom influences the electronic distribution across the aromatic ring, affecting reactivity and binding interactions.
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The proximity of the pyrrolidine nitrogen to the aldehyde group can lead to intramolecular interactions that affect the compound's conformation and reactivity.
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The direct attachment of the pyrrolidine to the aromatic ring versus attachment through a methylene bridge (as in 3-fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde) significantly alters the compound's flexibility and three-dimensional structure.
These structural variations provide opportunities for fine-tuning biological activities and physicochemical properties in drug design and development.
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